molecular formula C22H34N2 B6035276 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

Cat. No. B6035276
M. Wt: 326.5 g/mol
InChI Key: RXCVVBJZTFYZDN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and stimulating effects. However,

Mechanism of Action

The exact mechanism of action of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is not fully understood. However, it is believed to act by modulating the activity of neurotransmitter receptors in the brain. 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to bind to serotonin receptors, which are known to play a key role in regulating mood. It has also been shown to modulate the activity of the GABA-A receptor, which is known to play a key role in regulating anxiety.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is known to play a key role in regulating mood. It has also been shown to modulate the activity of the GABA-A receptor, which is known to play a key role in regulating anxiety. Additionally, 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to have stimulant-like effects, which may be due to its ability to modulate the activity of dopamine receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in lab experiments is its well-characterized pharmacological profile. 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been extensively studied and its mechanism of action is well-understood. Additionally, 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in lab experiments.
One of the limitations of using 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in lab experiments is its potential for abuse. 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a psychoactive drug that has been used recreationally due to its euphoric and stimulating effects. Therefore, it is important to use caution when handling and administering 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. One area of research is the potential use of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine as an antidepressant or anxiolytic agent in humans. Clinical trials would be needed to determine the safety and efficacy of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine for these indications.
Another area of research is the potential use of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine as a tool for studying the role of serotonin and GABA-A receptors in regulating mood and anxiety. 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine could be used to selectively activate or inhibit these receptors in animal models, which would help to elucidate their role in these processes.
Conclusion:
In conclusion, 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is well-understood. However, caution should be used when handling and administering 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine due to its potential for abuse. Future research directions include the potential use of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine as a therapeutic agent in humans and as a tool for studying the role of neurotransmitter receptors in regulating mood and anxiety.

Synthesis Methods

1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine can be synthesized through a multi-step process involving the reaction of 1-(4-methylphenyl)piperazine with 2,6,6-trimethyl-1-cyclohexen-1-yl)ethylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The chemical structure of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is shown in Figure 1.

Scientific Research Applications

1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its potential as an antidepressant. Studies have shown that 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has antidepressant effects in animal models of depression. It has been suggested that 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine may act by increasing the levels of serotonin in the brain, which is a neurotransmitter that is known to play a key role in regulating mood.
Another area of research has been the potential use of 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine as an anxiolytic agent. Studies have shown that 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has anxiolytic effects in animal models of anxiety. It has been suggested that 1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine may act by modulating the activity of the GABA-A receptor, which is a neurotransmitter receptor that is known to play a key role in regulating anxiety.

properties

IUPAC Name

1-(4-methylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2/c1-18-7-9-20(10-8-18)24-16-14-23(15-17-24)13-11-21-19(2)6-5-12-22(21,3)4/h7-10H,5-6,11-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCVVBJZTFYZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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